molecular formula C12H4Cl2F3N3OS B2627633 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride CAS No. 863435-88-5

5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride

Cat. No.: B2627633
CAS No.: 863435-88-5
M. Wt: 366.14
InChI Key: IGPAXQFPNXQNSF-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride is a complex organic compound that features a pyrazolo[1,5-A]pyrimidine core with a trifluoromethyl group at the 7-position and a 5-chloro-2-thienyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolo[1,5-A]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The 5-chloro-2-thienyl group is usually introduced via a coupling reaction with a suitable thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism by which 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazolo[1,5-A]pyrimidine core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 5-Chloro-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride is unique due to its combination of a pyrazolo[1,5-A]pyrimidine core with both a trifluoromethyl and a 5-chloro-2-thienyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F3N3OS/c13-9-2-1-7(22-9)5-3-8(12(15,16)17)20-10(18-5)4-6(19-20)11(14)21/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPAXQFPNXQNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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